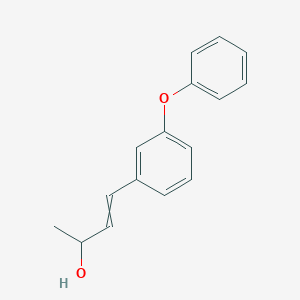
4-(3-Phenoxyphenyl)but-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C10H12O
. It exhibits a molecular weight of approximately 148.2 g/mol . This compound combines an aromatic phenyl group with an unsaturated alcohol moiety.Métodos De Preparación
Synthetic Routes:
- One common synthetic route involves the reaction of 3-phenylpropanal with formaldehyde in the presence of a base, followed by reduction to yield 4-(3-phenoxyphenyl)but-3-en-2-ol.
- Another approach is the condensation of 3-phenylpropanal with phenol, leading to the desired compound.
Industrial Production:
- Industrial production methods may involve large-scale synthesis using the above routes.
- Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Análisis De Reacciones Químicas
4-(3-Phenoxyphenyl)but-3-en-2-ol undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: Reduction of the double bond yields the saturated alcohol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) and acidic or basic conditions (for substitution) are employed.
Major Products: The main products include the reduced alcohol and derivatives with modified phenolic groups.
Aplicaciones Científicas De Investigación
Chemistry: Used in fragrance and flavor industries to create rose-scented compounds, perfumes, and essences.
Biology and Medicine: Investigated for potential biological activities, such as antioxidant properties or enzyme inhibition.
Industry: Serves as an intermediate for synthesizing other organic compounds.
Mecanismo De Acción
- The compound’s effects depend on its interactions with molecular targets and pathways.
- Further research is needed to elucidate specific mechanisms.
Comparación Con Compuestos Similares
Uniqueness: Highlight its distinct features compared to similar compounds.
Similar Compounds: Provide a list of related compounds, such as other phenylbutenols or phenolic derivatives.
Remember that 4-(3-Phenoxyphenyl)but-3-en-2-ol’s applications extend beyond its chemical structure, making it an intriguing subject for scientific exploration
Propiedades
Número CAS |
121488-69-5 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
4-(3-phenoxyphenyl)but-3-en-2-ol |
InChI |
InChI=1S/C16H16O2/c1-13(17)10-11-14-6-5-9-16(12-14)18-15-7-3-2-4-8-15/h2-13,17H,1H3 |
Clave InChI |
FZCDOAKFNUYYNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)
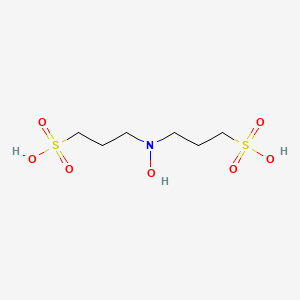

![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)
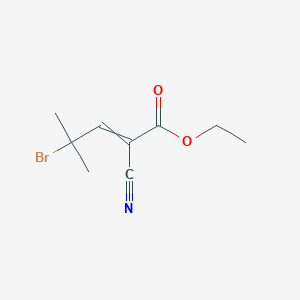
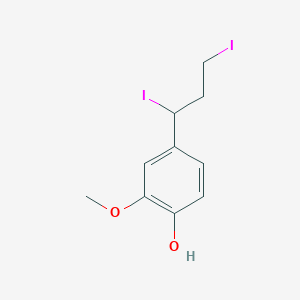

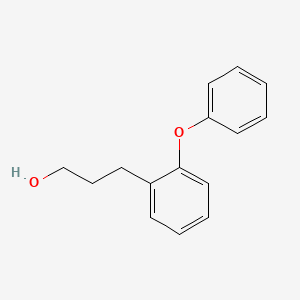

![1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene](/img/structure/B14279717.png)
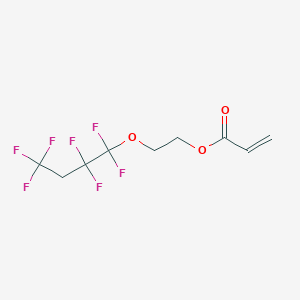
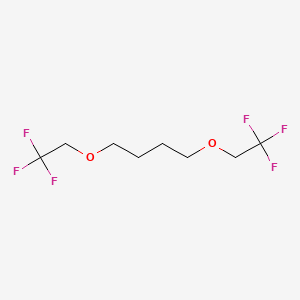

![N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14279730.png)
